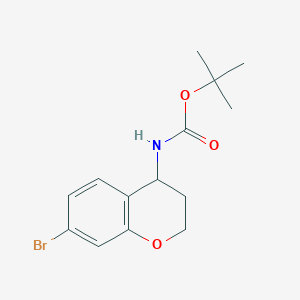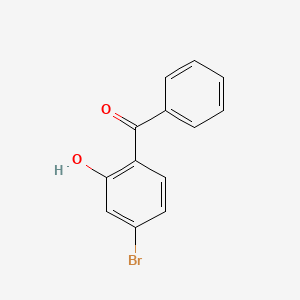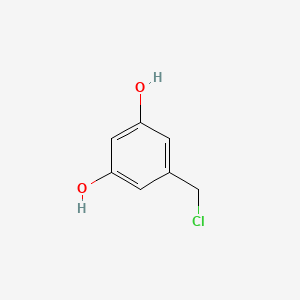
Tert-butyl (7-bromochroman-4-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)carbamic acid 1,1-dimethylethyl ester is a synthetic organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)carbamic acid 1,1-dimethylethyl ester typically involves the following steps:
Bromination: The starting material, 3,4-dihydro-2H-1-benzopyran, undergoes bromination to introduce a bromine atom at the 7th position.
Carbamation: The brominated intermediate is then reacted with tert-butyl carbamate under suitable conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(7-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products formed from these reactions include various substituted benzopyrans, oxidized or reduced derivatives, and hydrolyzed carbamic acids.
Wissenschaftliche Forschungsanwendungen
N-(7-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)carbamic acid 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(7-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-bromo-3,4-dihydro-2H-1-benzopyran-3-one
- N-(7-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)methanesulfonamide
- 7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
Uniqueness
N-(7-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)carbamic acid 1,1-dimethylethyl ester is unique due to the presence of both a bromine atom and a carbamate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H18BrNO3 |
|---|---|
Molekulargewicht |
328.20 g/mol |
IUPAC-Name |
tert-butyl N-(7-bromo-3,4-dihydro-2H-chromen-4-yl)carbamate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-11-6-7-18-12-8-9(15)4-5-10(11)12/h4-5,8,11H,6-7H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
JOGJTVSDHBVDSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCOC2=C1C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(3,3-dichloroprop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13993618.png)

![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13993629.png)



![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)

![2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B13993667.png)
![1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone](/img/structure/B13993673.png)

![5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde](/img/structure/B13993690.png)
![4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13993701.png)
![8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B13993708.png)
